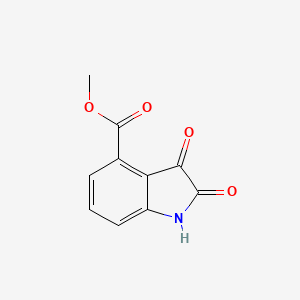

Methyl 2,3-dioxoindoline-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 2,3-dioxoindoline-4-carboxylate” is a chemical compound with the CAS Number: 153072-43-6. It has a molecular weight of 205.17 and its IUPAC name is methyl 2,3-dioxo-4-indolinecarboxylate . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .

Synthesis Analysis

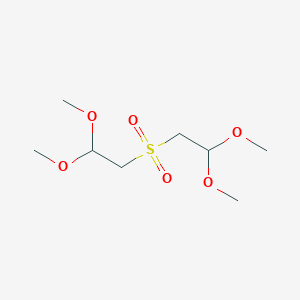

The synthesis of “Methyl 2,3-dioxoindoline-4-carboxylate” involves stirring the compound in acetonitrile and water with silver trifluoroacetate at 80°C for one hour and 30 minutes . Another method involves using diethylamino-sulfur trifluoride in chloroform at 20°C for 1 hour .Molecular Structure Analysis

The molecular formula of “Methyl 2,3-dioxoindoline-4-carboxylate” is C10H7NO4 . The InChI Key is DKKOUROAVJVZRT-UHFFFAOYSA-N .Chemical Reactions Analysis

Carboxylic acids and salts having alkyl chains longer than six carbons exhibit unusual behavior in water due to the presence of both hydrophilic (CO2) and hydrophobic (alkyl) regions in the same molecule .Physical And Chemical Properties Analysis

“Methyl 2,3-dioxoindoline-4-carboxylate” has a number of physical and chemical properties. It has a molar refractivity of 53.44 and a topological polar surface area (TPSA) of 72.47 Ų . It is very soluble, with a solubility of 4.75 mg/ml or 0.0232 mol/l .Applications De Recherche Scientifique

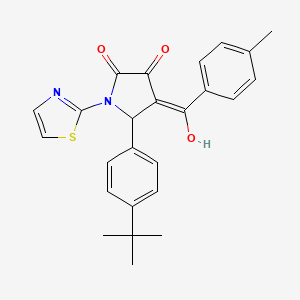

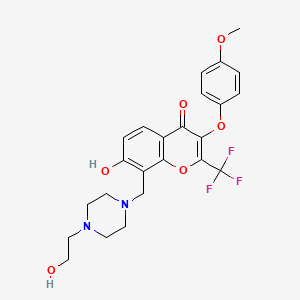

Synthesis and Cytotoxicity in Cancer Research

Methyl 2,3-dioxoindoline-4-carboxylate derivatives have been synthesized and evaluated for their cytotoxic properties against various human cancer cell lines. For instance, a study synthesized a series of 1,3-dioxoindan-2-carboxylic acid arylamides, finding compound 3e particularly active against the SK-OV-3 cell line, highlighting its potential in cancer therapeutics (Jung et al., 2004).

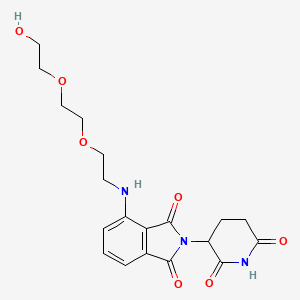

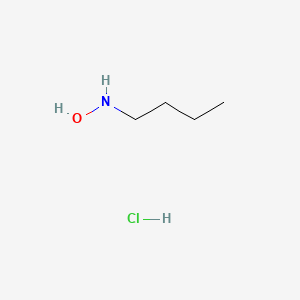

Anticonvulsant and Antidepressant Effects

Research has explored the anticonvulsant and antidepressant effects of 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives. In a study, these compounds were found to protect against pentylenetetrazole-induced seizures and showed potent antidepressant-like activity in a forced swimming test model, suggesting their therapeutic potential in neurological disorders (Zhen et al., 2015).

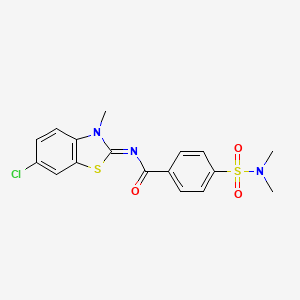

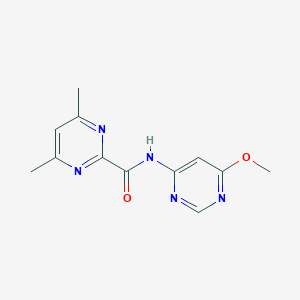

HIV-1 Reverse Transcriptase Inhibitors

Compounds based on 2,3-dioxoindoline have been evaluated as potential HIV-1 reverse transcriptase inhibitors. A study designed and synthesized N-(2-(2,3-dioxoindolin-1-yl)acetyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide derivatives, identifying two hybrids with higher RT inhibitory activity than the standard rilpivirine, providing insights into novel HIV treatment strategies (Devale et al., 2017).

Crystallography and Molecular Interactions

In the field of crystal engineering, the structure and intermolecular interactions of compounds related to methyl 2,3-dioxoindoline-4-carboxylate have been studied. A paper analyzed the crystallographic structures of two biologically active molecules, providing quantitative insights into their molecular conformation and stability in solid state (Dey et al., 2014).

Anticonvulsant and Neurotoxic Properties

Studies have also been conducted on the anticonvulsant and neurotoxic properties of methyl 2,3-dioxoindoline-4-carboxylate derivatives. For example, one research synthesized and evaluated phenytoin derivatives for their anticonvulsant activity, contributing to the development of new therapeutic agents for seizure disorders (Deodhar et al., 2009).

Safety and Hazards

Propriétés

IUPAC Name |

methyl 2,3-dioxo-1H-indole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c1-15-10(14)5-3-2-4-6-7(5)8(12)9(13)11-6/h2-4H,1H3,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKKOUROAVJVZRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)NC(=O)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-difluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2735803.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2735810.png)

![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2735813.png)

![9-(2,3-dimethylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2735814.png)

![(Z)-4-[2-(2,4-dichlorophenyl)hydrazinyl]-4-oxo-2-phenylbut-2-enoic acid](/img/structure/B2735816.png)

![2-[2-(2,4-Dichlorophenyl)hydrazino]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B2735819.png)

![2-[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2735824.png)